molecular formula C22H19FN2O2S B11070040 Benzamide, 2-(2-benzylsulfanylacetylamino)-N-(4-fluorophenyl)-

Benzamide, 2-(2-benzylsulfanylacetylamino)-N-(4-fluorophenyl)-

Cat. No.: B11070040
M. Wt: 394.5 g/mol
InChI Key: PBZZRXSAKWPBBS-UHFFFAOYSA-N
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Description

2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE is a complex organic compound that features a benzylsulfanyl group, an acetamido group, and a 4-fluorophenyl group attached to a benzamide core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl mercaptan with an acetamido derivative under controlled conditions to form the benzylsulfanylacetamido intermediate. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The fluorophenyl group may enhance binding affinity to certain receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-FLUOROPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its potential as a therapeutic agent by improving binding affinity and specificity .

Properties

Molecular Formula

C22H19FN2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(2-benzylsulfanylacetyl)amino]-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C22H19FN2O2S/c23-17-10-12-18(13-11-17)24-22(27)19-8-4-5-9-20(19)25-21(26)15-28-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27)(H,25,26)

InChI Key

PBZZRXSAKWPBBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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